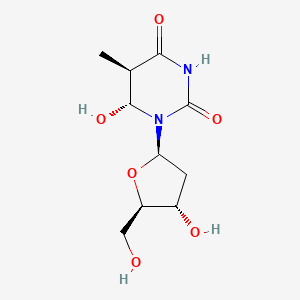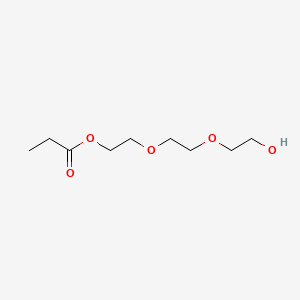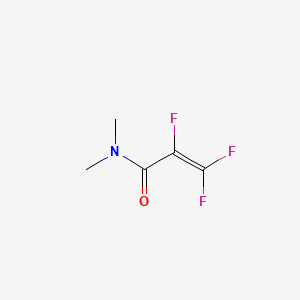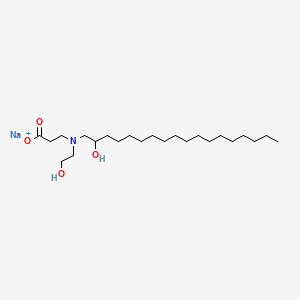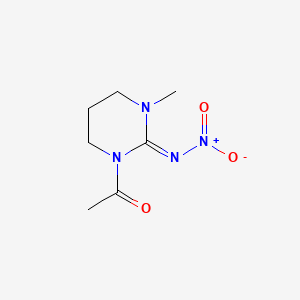
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine is a complex organic compound with a unique structure that includes a hexahydropyrimidine ring substituted with acetyl, hydroxy(oxido)hydrazono, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine typically involves the cyclization of hydrazones derived from acetylated precursors. One common method involves the reaction of 2-acetyl-1-naphthol with hydrazine derivatives under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxido group to hydroxyl or other reduced forms.
Substitution: Substitution reactions can occur at the acetyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Acetyl-2-phenylhydrazine
- 1-Acetyl-2,2,4-trimethyl [2H]dihydroquinoline
Uniqueness
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine is unique due to its specific substitution pattern and the presence of the hydroxy(oxido)hydrazono group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
80710-16-3 |
|---|---|
Molekularformel |
C7H12N4O3 |
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
(NE)-N-(1-acetyl-3-methyl-1,3-diazinan-2-ylidene)nitramide |
InChI |
InChI=1S/C7H12N4O3/c1-6(12)10-5-3-4-9(2)7(10)8-11(13)14/h3-5H2,1-2H3/b8-7+ |
InChI-Schlüssel |
XXBBGTGLURDUIJ-BQYQJAHWSA-N |
Isomerische SMILES |
CC(=O)N\1CCCN(/C1=N\[N+](=O)[O-])C |
Kanonische SMILES |
CC(=O)N1CCCN(C1=N[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


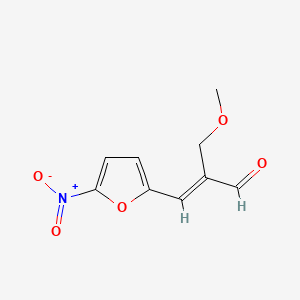
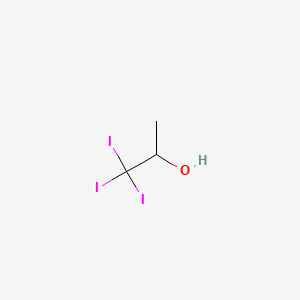
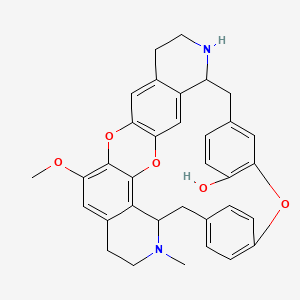

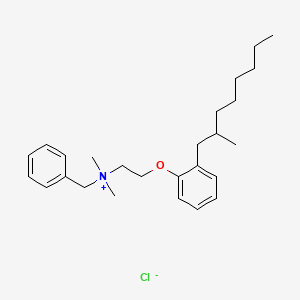
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
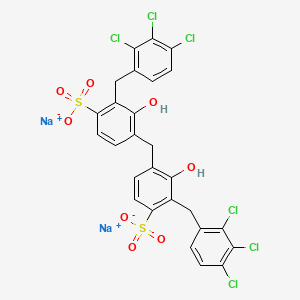
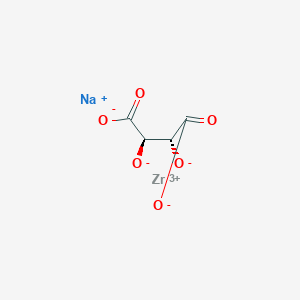
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
